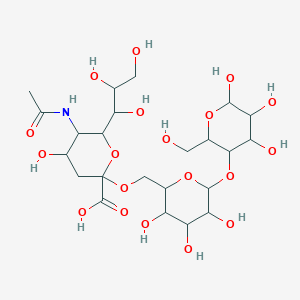![molecular formula C9H6BrFN2O2 B12094061 Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core substituted with bromine, fluorine, and a methyl ester group. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule for synthetic chemistry and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of bromine and fluorine substituents. The final step involves esterification to introduce the methyl ester group.
Formation of Pyrrolo[2,3-B]pyridine Core: This step often involves cyclization reactions using appropriate starting materials such as 2-aminopyridine derivatives.
Bromination and Fluorination:
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups replacing the bromine or fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug discovery. The presence of the pyrrolo[2,3-B]pyridine core, along with the bromine and fluorine substituents, makes it a candidate for targeting specific biological pathways. It has shown promise in the development of inhibitors for enzymes and receptors involved in cancer and other diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of active ingredients in these products.
作用機序
The mechanism of action of Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit the activity of certain kinases or receptors involved in cell proliferation and survival. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
Methyl 3-bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate:
Methyl 3-chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate: Substitutes chlorine for bromine, potentially altering its reactivity and biological effects.
Uniqueness
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to the combination of bromine and fluorine substituents on the pyrrolo[2,3-B]pyridine core. This specific arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H6BrFN2O2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC名 |
methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-12-8-6(7(4)11)5(10)3-13-8/h2-3H,1H3,(H,12,13) |
InChIキー |
CBUXTVDOCFMRRE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C2C(=C1F)C(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



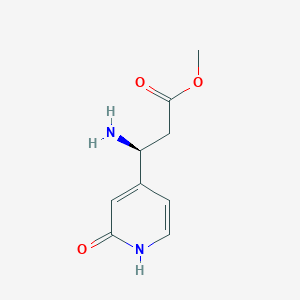


![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

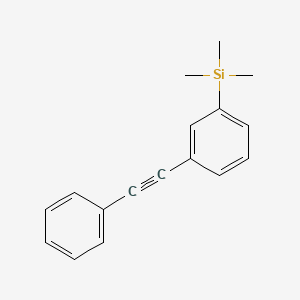
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
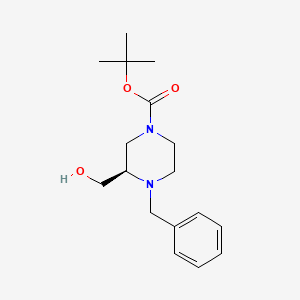


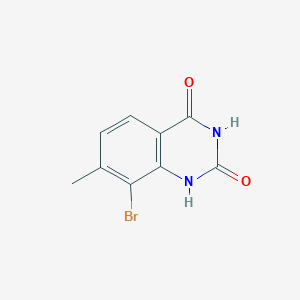
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)
